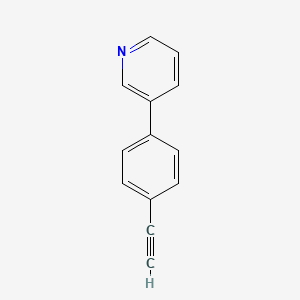

3-(4-Ethynylphenyl)pyridine

Description

Properties

IUPAC Name |

3-(4-ethynylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNHDZPGWBJOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylphenyl)pyridine typically involves the coupling of 4-ethynylphenyl derivatives with pyridine. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling. For instance, the Sonogashira coupling involves the reaction of 4-iodophenylacetylene with pyridine in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with organolithium reagents.

Major Products

Oxidation: Formation of 4-(pyridin-3-yl)benzaldehyde.

Reduction: Formation of 3-(4-ethylphenyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-(4-Ethynylphenyl)pyridine is primarily utilized as a precursor in the synthesis of various organic compounds. Its ethynyl group facilitates coupling reactions, particularly through methods like Sonogashira coupling, which involves the reaction of alkynes with aryl halides. This compound can be transformed into more complex structures such as pyridopyrimidinones, which have shown promising anticancer activity across multiple human cancer cell lines .

Table 1: Synthetic Routes for this compound

| Reaction Type | Description |

|---|---|

| Sonogashira Coupling | Coupling of 4-iodophenylacetylene with pyridine using palladium catalyst. |

| Suzuki Coupling | A method involving aryl boronic acids to form biaryl compounds. |

| Oxidation | Conversion to 4-(pyridin-3-yl)benzaldehyde. |

| Reduction | Formation of 3-(4-ethylphenyl)pyridine. |

Biological Applications

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design. Its derivatives have demonstrated various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. For instance, certain derivatives have shown cytotoxic effects against different human tumor cell lines, indicating their potential as therapeutic agents .

Case Study: Anticancer Activity

A study on pyridopyrimidinone derivatives derived from this compound revealed significant anticancer activity against multiple cancer cell lines. These compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation .

Table 2: Biological Activity of Pyridine Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | Varies by derivative |

| Pyridopyrimidinones | Anticancer | <10 |

| Other derivatives | Antibacterial | Varies |

Industrial Applications

Advanced Materials and Catalysts

In industrial settings, this compound is used in the production of advanced materials such as polymers and catalysts. Its ability to coordinate with metal centers makes it suitable for catalysis applications, where it can facilitate various chemical reactions .

Potential in Material Science

The compound's structural properties allow it to be incorporated into liquid crystal displays and other electronic materials due to its unique electronic characteristics and stability under various conditions .

Mechanism of Action

The mechanism of action of 3-(4-Ethynylphenyl)pyridine depends on its application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table compares 3-(4-Ethynylphenyl)pyridine with key analogues:

Key Observations :

- Extended Conjugation : Terpyridine derivatives (e.g., 4'-(4-Ethynylphenyl)-terpyridine) leverage larger π-systems for applications in catalysis or sensing .

Enzyme Inhibition Profiles

- LSD1 Inhibitors : Compound 17 (3-(Piperidin-4-ylmethoxy)pyridine derivative) exhibits Ki = 0.6 nM for LSD1 due to interactions between its piperidinyl group and Asp555 in the enzyme's active site. Methyl substituents enhance hydrophobic interactions with Phe538 and Val333, contributing to >640-fold selectivity over MAO-B .

- Selectivity Trends : Substituent position matters. For example, 4-methylpyridine derivatives (BOP-11) show weaker AChE/BuChE inhibition than 3-methylpyridine analogues, highlighting the impact of substitution patterns .

MAO-B vs. LSD1 Selectivity

Structure-Activity Relationship (SAR) Insights

- Piperidinyl Groups : The piperidin-4-ylmethoxy group in LSD1 inhibitors (e.g., compound 17) forms hydrogen bonds with Asp555, critical for potency. Replacing the oxygen linker with -NH- (compound 43) reduces activity (Ki = 1.2 μM), emphasizing the necessity of optimal hydrogen-bonding geometry .

- Substituent Size : Bulky groups (e.g., -Et, -i-Pr) at the R₆ position reduce LSD1 inhibition due to steric clashes with Met332 (distance: 3.3–4.8 Å) .

Biological Activity

3-(4-Ethynylphenyl)pyridine is a compound belonging to the class of pyridine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of 4-ethynylphenyl derivatives with pyridine precursors. The structural characteristics of this compound contribute to its biological activity, with the ethynyl group enhancing its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer and antimicrobial agent. Below are key findings from recent research:

-

Anticancer Activity :

- Studies have shown that pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, this compound has been evaluated for its ability to inhibit cell proliferation in breast cancer models, demonstrating an IC50 value in the low micromolar range .

- Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance anticancer efficacy by improving binding affinity to target proteins involved in cell cycle regulation .

-

Antimicrobial Properties :

- The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentration (MIC) values ranging from 10 to 30 µg/mL against various bacterial strains .

- The mechanism of action appears to involve disruption of bacterial cell membranes and interference with DNA replication processes .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated that the compound induces apoptosis through activation of caspase pathways. The research indicated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .

Case Study 2: Antimicrobial Activity

In a comparative study assessing various pyridine derivatives, this compound was found to be one of the most effective compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead candidate for developing new antibiotics amid rising drug resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases, leading to programmed cell death.

- Membrane Disruption : Alters membrane integrity in bacterial cells, causing leakage of cellular contents and ultimately cell death.

- DNA Interaction : Some studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituent Effects : The presence and position of substituents on the phenyl ring significantly influence the biological activity. For example, electron-withdrawing groups enhance anticancer properties, while electron-donating groups may improve antimicrobial efficacy .

- Lipophilicity : Increased lipophilicity due to ethynyl substitution correlates with enhanced cellular uptake and bioactivity.

Q & A

Q. How can this compound be functionalized for metal-organic framework (MOF) applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.